5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide
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Overview
Description
5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, a thiophene moiety, and a methoxybenzyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzyl alcohol with a suitable pyranone derivative, followed by the introduction of the thiophen-2-ylmethyl group through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide: Lacks the methoxybenzyl group, which may affect its chemical properties and biological activity.
5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide: Lacks the thiophen-2-ylmethyl group, which may influence its reactivity and applications.
Uniqueness
5-((3-methoxybenzyl)oxy)-4-oxo-N-(thiophen-2-ylmethyl)-4H-pyran-2-carboxamide is unique due to the presence of both the methoxybenzyl and thiophen-2-ylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(thiophen-2-ylmethyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-14-5-2-4-13(8-14)11-24-18-12-25-17(9-16(18)21)19(22)20-10-15-6-3-7-26-15/h2-9,12H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNTZDNJOHRDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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